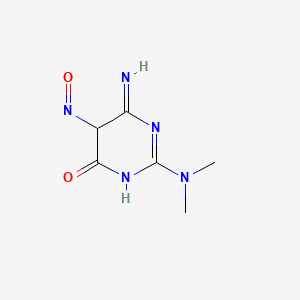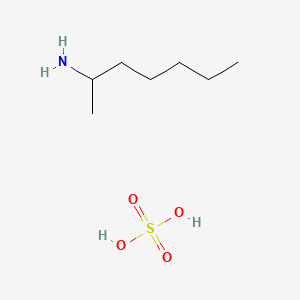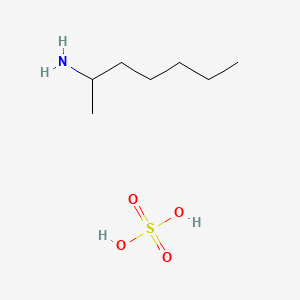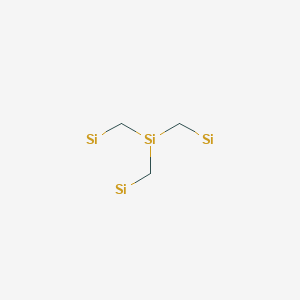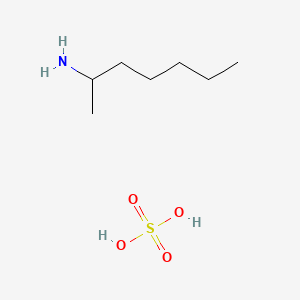
(1-Methylhexyl)ammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that is used in various chemical and industrial applications. This compound is characterized by the presence of a methylhexyl group attached to the ammonium ion, which is then paired with a sulphate anion. The unique structure of this compound imparts specific chemical properties that make it valuable in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:
(1)−(1−Methylhexyl)amine+H2SO4→(1)−(1−Methylhexyl)ammoniumsulphate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The reaction mixture is usually stirred at room temperature until the formation of the ammonium salt is complete.
Industrial Production Methods
In industrial settings, the production of (1)-(1-Methylhexyl)ammonium sulphate involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1)-(1-Methylhexyl)ammonium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ammonium ion to its corresponding amine.
Substitution: The methylhexyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
(1)-(1-Methylhexyl)ammonium sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a buffer in biochemical assays.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with molecular targets through ionic and hydrogen bonding. The ammonium ion can form electrostatic interactions with negatively charged sites, while the methylhexyl group can participate in hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium Sulphate: A common inorganic salt used in fertilizers and industrial applications.
(1)-(1-Methylhexyl)amine: The precursor to (1)-(1-Methylhexyl)ammonium sulphate, used in organic synthesis.
Hexylamine: A related compound with similar chemical properties but lacking the methyl group.
Uniqueness
(1)-(1-Methylhexyl)ammonium sulphate is unique due to the presence of the methylhexyl group, which imparts specific chemical properties that are not found in simpler ammonium salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propiedades
Número CAS |
3459-07-2 |
|---|---|
Fórmula molecular |
C7H19NO4S |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)N.OS(=O)(=O)O |
Números CAS relacionados |
6411-75-2 123-82-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


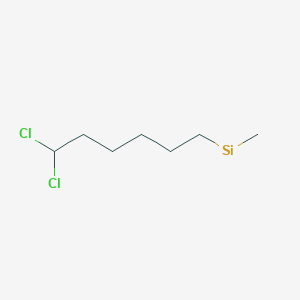

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)


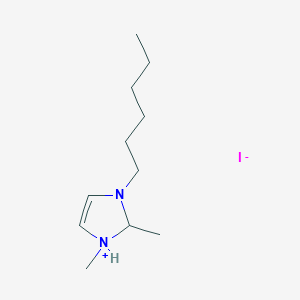
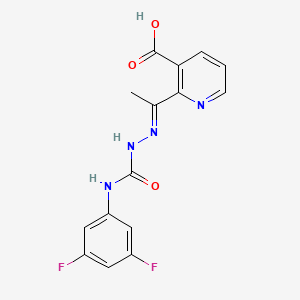
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)
